molecular formula C19H17N3O3S B2875579 7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one CAS No. 313976-69-1

7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one

Cat. No.: B2875579
CAS No.: 313976-69-1
M. Wt: 367.42
InChI Key: SGVUCDASOSIPEN-UHFFFAOYSA-N
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Description

7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one is a coumarin-based hybrid molecule featuring a 1,3,4-oxadiazole ring substituted with a thiophene moiety at position 5 and a diethylamino group at position 7 of the coumarin scaffold. Coumarin derivatives are widely studied for their luminescent properties and biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects . The incorporation of the 1,3,4-oxadiazole ring enhances structural rigidity and modulates electronic properties, while the thiophene substituent may influence π-conjugation and binding affinity. The diethylamino group likely improves solubility and alters electronic distribution within the coumarin system.

Properties

IUPAC Name

7-(diethylamino)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)17-20-21-18(25-17)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUCDASOSIPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one is a synthetic compound that combines structural elements from chromenes and oxadiazoles. Its unique chemical structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity is often quantified using the half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (nM) Reference
NUGC29
DLDI60
HEPG2174
MCF288

The compound's activity is notably higher than that of several standard chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

  • Induction of Apoptosis : Studies suggest that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : The presence of the thiophene and oxadiazole moieties may enhance interaction with cellular targets involved in proliferation signaling pathways.
  • DNA Interaction : Preliminary data indicate that the compound may bind to DNA, disrupting replication and transcription processes.

Study 1: Cytotoxicity Assessment

A study conducted on various derivatives of chromen-2-one compounds revealed that those containing thiophene and oxadiazole substituents exhibited enhanced cytotoxicity against gastric cancer cells. The compound showed an IC50 value comparable to established chemotherapeutics, suggesting it could be a promising candidate for further development.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship indicated that modifications to the thiophene ring significantly affect biological activity. Substituents on the thiophene moiety were found to enhance cytotoxicity, with specific electron-withdrawing groups increasing potency against cancer cell lines.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and physicochemical data of the target compound with similar coumarin-oxadiazole hybrids and related derivatives:

Compound Name / ID Core Structure Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound Coumarin-2-one 7-Diethylamino, 3-(5-thiophen-2-yl-oxadiazole) ~397 (calculated) N/A C=O (coumarin), C=N (oxadiazole), thiophene -
Compound 76 Coumarin-2-one 3-(5-dichlorophenyl-oxadiazole) N/A N/A C=O, C=N, Cl-substituted phenyl [5]
5c Coumarin-2-one 3-(thiazole), 4-methoxyphenyl 426 103–105 C=O, C=N (thiazole), OCH3 [2]
5f Benzenesulfonamide 5-cyclohexyl-oxadiazole, 3-nitro-phenyl 443 118 SO2, C=N, NO2 [4]
5j Benzenesulfonamide 5-cyclohexyl-oxadiazole, indole ~448 (calculated) 98 SO2, C=N, indole [4]

Notes:

  • Thiophene in the oxadiazole moiety provides electron-rich π-conjugation, contrasting with dichlorophenyl (Compound 76) or cyclohexyl (5f–5j) groups, which may alter redox properties or binding interactions .

Spectral and Analytical Data Comparison

  • IR Spectroscopy :
    • Target Compound: Expected peaks for C=O (~1717 cm⁻¹, coumarin) and C=N (~1603 cm⁻¹, oxadiazole) .
    • 5c: Shows C=O at 1717 cm⁻¹ and C=N at 1603 cm⁻¹, aligning with oxadiazole/thiazole systems .
  • NMR: Diethylamino protons in the target compound would resonate at δ ~3.3–3.5 ppm (cf. δ 3.79 ppm for OCH3 in 5c) . Thiophene protons typically appear at δ ~6.8–7.5 ppm, similar to aromatic signals in 5c .

Preparation Methods

Knoevenagel Condensation for 3-Formylcoumarin

The Knoevenagel condensation between 7-diethylaminosalicylaldehyde and diethyl malonate in ethanol under catalytic conditions (piperidine/acetic acid) yields 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde. This method achieves yields of 85–92% under reflux conditions (Scheme 1):

$$
\text{7-Diethylaminosalicylaldehyde} + \text{Diethyl malonate} \xrightarrow[\text{EtOH, Δ}]{\text{piperidine/AcOH}} \text{7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde}
$$

Key parameters include solvent choice (ethanol or water), catalyst loading (10–20 mol%), and reaction time (4–7 hours). Ultrasonic irradiation reduces reaction time to 40 minutes with comparable yields.

Vilsmeier-Haack Formylation

Alternative routes employ the Vilsmeier-Haack reaction to introduce the formyl group at position 3. Treatment of 7-diethylamino-2H-chromen-2-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 50–60°C generates the 3-carbaldehyde derivative. This method requires strict anhydrous conditions and yields 89% after recrystallization from methanol.

Synthesis of the 5-Thiophen-2-yl-1,3,4-Oxadiazole Moiety

The oxadiazole-thiophene fragment is synthesized independently and later conjugated to the coumarin core.

Hydrazide Formation

2-Thiophenecarboxylic acid hydrazide is prepared by refluxing thiophene-2-carboxylic acid methyl ester with hydrazine hydrate in ethanol. The hydrazide intermediate is critical for subsequent cyclization.

Cyclization to Oxadiazole

The hydrazide undergoes cyclization with acetic anhydride to form 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. Reaction conditions involve refluxing in acetic anhydride for 2–4 hours, yielding 70–78% of the oxadiazole product.

$$
\text{2-Thiophenecarboxylic acid hydrazide} \xrightarrow[\text{Acetic anhydride, Δ}]{} \text{5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine}
$$

IR spectroscopy confirms cyclization via disappearance of the carbonyl stretch (1640 cm⁻¹) and emergence of oxadiazole C=N absorption (1600 cm⁻¹).

Conjugation of Coumarin and Oxadiazole-Thiophene

The final step involves coupling the 3-formylcoumarin with the oxadiazole-thiophene amine.

Schiff Base Formation

Condensation of 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde and 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in anhydrous dichloromethane with triethylamine yields the Schiff base intermediate. The reaction proceeds at room temperature under nitrogen, with acetic anhydride facilitating imine formation.

Cyclocondensation and Oxidation

The Schiff base undergoes cyclocondensation in acetic anhydride under reflux to form the title compound. Catalytic amounts of iodine or selenium dioxide may enhance oxidation efficiency, achieving yields of 65–72%. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the pure product.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, coumarin H-4), 7.38 (d, 1H, thiophene H-5), 3.42 (q, 4H, N(CH₂CH₃)₂), 1.25 (t, 6H, N(CH₂CH₃)₂).
  • IR : ν 1715 cm⁻¹ (coumarin C=O), 1605 cm⁻¹ (oxadiazole C=N).
  • XRD : Triclinic crystal system (space group P‾1) with unit cell parameters a = 9.4256 Å, b = 10.1906 Å, c = 11.6539 Å.

Optimization Data

Parameter Knoevenagel Vilsmeier-Haack Oxadiazole Cyclization
Yield (%) 85–92 89 70–78
Temperature (°C) 80 50–60 120
Reaction Time (hours) 4–7 12 2–4
Catalyst Piperidine POCl₃/DMF Acetic anhydride

Challenges and Alternatives

Byproduct Formation

Schiff base hydrolysis during cyclocondensation may produce undesired intermediates. Stabilizing the imine through low-temperature reactions or using molecular sieves improves yields.

Green Chemistry Approaches

Recent advances propose microwave-assisted synthesis for the coumarin core, reducing time from 7 hours to 40 minutes. Solvent-free Pechmann reactions with meglumine sulfate catalysts also show promise, achieving 93% yields under microwave conditions.

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